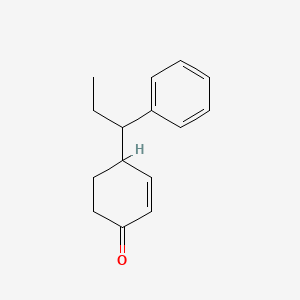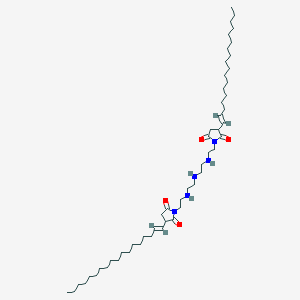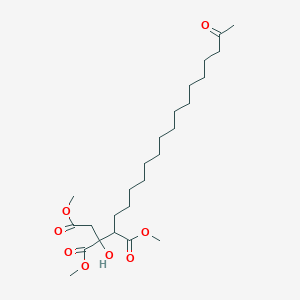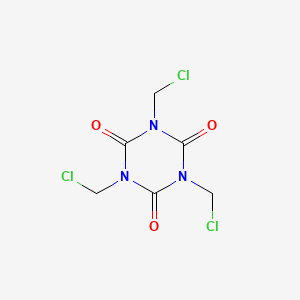
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and reactivity It is a derivative of triazinane, featuring three chloromethyl groups attached to the triazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione typically involves the chloromethylation of triazinane derivatives. One common method includes the reaction of triazinane with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and products.
Hydrolysis: In the presence of water, the chloromethyl groups can hydrolyze to form hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield triazinane derivatives with amine groups, while oxidation can produce triazinane triones.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione involves its reactivity with nucleophiles and electrophiles. The chloromethyl groups act as reactive sites, allowing the compound to form covalent bonds with various substrates. This reactivity is crucial for its applications in cross-linking and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(bromomethyl)benzene
- 1,3,5-Tris(chloromethyl)benzene
- 1,3,5-Tris(methyl)benzene
Uniqueness
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane core and the presence of three chloromethyl groups. This structure imparts distinct reactivity and properties compared to similar compounds like 1,3,5-Tris(chloromethyl)benzene, which has a benzene core instead. The triazinane ring offers different steric and electronic effects, making it suitable for specific applications in materials science and synthetic chemistry.
Eigenschaften
CAS-Nummer |
63579-00-0 |
|---|---|
Molekularformel |
C6H6Cl3N3O3 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1,3,5-tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6Cl3N3O3/c7-1-10-4(13)11(2-8)6(15)12(3-9)5(10)14/h1-3H2 |
InChI-Schlüssel |
LQISTWAILIWIGP-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=O)N(C(=O)N(C1=O)CCl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


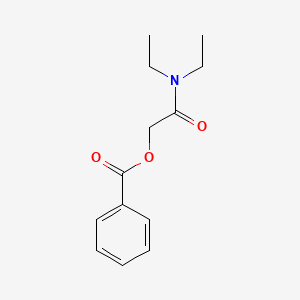
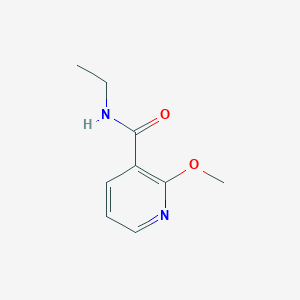
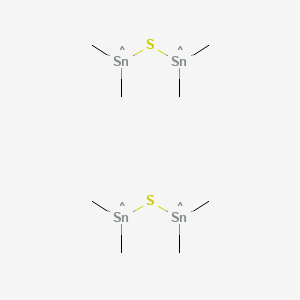
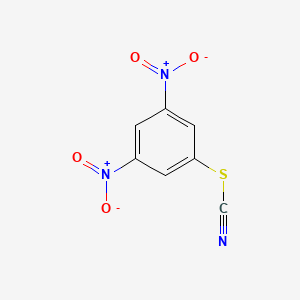
![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
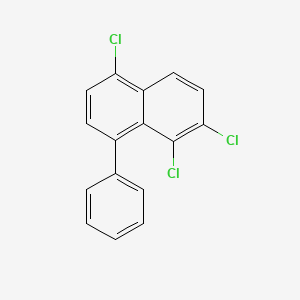
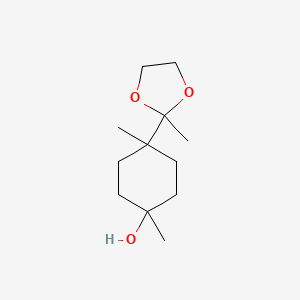
![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)

